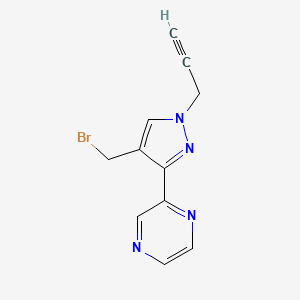

2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-[4-(bromomethyl)-1-prop-2-ynylpyrazol-3-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4/c1-2-5-16-8-9(6-12)11(15-16)10-7-13-3-4-14-10/h1,3-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOODVHLRZNMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=N1)C2=NC=CN=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its structural features suggest that it may interact with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, synthesizing information from diverse sources, including synthesis methods, biological evaluations, and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₉BrN₄

- Molecular Weight : 277.12 g/mol

- CAS Number : 2091565-39-6

Synthesis

The synthesis of this compound involves several steps that typically include the formation of pyrazole rings and subsequent bromination reactions. The precise synthetic pathway can influence the yield and purity of the final product, which is crucial for its biological evaluation.

Antiviral Activity

Recent studies have evaluated the antiviral properties of pyrazole derivatives, including compounds structurally similar to this compound. For instance, a related study highlighted that certain pyrazole derivatives exhibit significant anti-HIV activity with EC50 values in the nanomolar range, suggesting that modifications in the pyrazole structure can enhance antiviral efficacy .

Antitumor Activity

Research indicates that pyrazole derivatives may possess antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The mechanisms often involve the inhibition of key signaling pathways associated with tumor growth, such as those mediated by receptor tyrosine kinases .

Case Study 1: Anti-HIV Properties

In a comparative study of various pyrazole derivatives, one compound demonstrated an EC50 value of 0.0334 μmol/L against HIV strains. This suggests that structural modifications can lead to potent antiviral agents . Although specific data on this compound is limited, its structural similarities indicate potential for similar activity.

| Compound | EC50 (μmol/L) | Selectivity Index |

|---|---|---|

| I-11 | 0.0038 | 25,468 |

| I-12 | Not specified | Not specified |

Case Study 2: Antitumor Activity

In vitro studies have shown that certain pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. These findings suggest that compounds like 2-(4-(bromomethyl)-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyrazine could be further explored for their anticancer potential .

Safety and Toxicology

Safety data sheets indicate that while handling this compound, standard safety precautions should be taken due to its brominated structure which may pose risks upon exposure. The compound's toxicological profile remains under investigation; however, general guidelines for handling brominated organic compounds apply.

Scientific Research Applications

Medicinal Chemistry

2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been investigated for its potential as a pharmaceutical agent. Its structure allows for various modifications that can enhance biological activity.

Case Studies:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound could be a candidate for further studies in oncology .

Agrochemical Development

The compound's unique structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against a range of pests and diseases affecting crops.

Research Insights:

- Studies have demonstrated that compounds with bromomethyl and pyrazole moieties can disrupt pest metabolism, leading to increased mortality rates in target species .

Material Science

In material science, the compound can be used as a building block for synthesizing advanced materials such as polymers or nanomaterials.

Applications:

- Conductive Polymers : The incorporation of pyrazole units into polymer matrices has been shown to enhance electrical conductivity, making them suitable for electronic applications .

Data Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Pyrazole Moieties

- Compound 3 ():

- Formula : C₂₀H₁₇BrN₈S

- Substituents : A bromophenyl group and a 1,2,3-triazole ring linked to a pyrazole core.

- Key Data :

- Elemental Analysis : C 49.90%, H 3.56%, N 23.28% (vs. theoretical C 49.90%, H 3.56%, N 23.28%) .

- Spectral Features: IR NH/NH₂ stretch at 3436 cm⁻¹; ¹H-NMR δ 11.51 ppm (NH) .

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ():

- Formula : C₁₀H₆BrF₃N₂

- Substituents : Bromine at position 4, trifluoromethyl at position 5, and phenyl at position 1.

- Key Data :

- Elemental Analysis : C 49.89%, H 2.36%, N 7.27% (vs. theoretical C 49.89%, H 2.36%, N 7.27%) .

- GC-MS : m/z 384 (M⁺, 100%) .

Pyrazine-Containing Analogues

- 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ():

- Formula : C₁₈H₁₁N₁₁

- Substituents : Dual triazole-pyrazine systems.

- Key Data :

- Crystallography: Single-crystal X-ray refinement (SHELXL) with R factor = 0.064 . Comparison: The absence of bromine and the presence of multiple triazole rings in this compound highlight divergent applications in coordination chemistry vs.

Functionalized Hydrazine Derivatives

Comparative Data Table

Research Implications

- Synthetic Flexibility : The propargyl group in the target compound enables click chemistry applications, unlike bromophenyl or trifluoromethyl analogues .

- Biological Potential: While highlights antimicrobial activity in pyrazole-azetidinone hybrids, the target’s bromomethyl group may confer alkylating properties for anticancer studies .

- Analytical Challenges : The lack of experimental spectral data for the target compound underscores the need for further characterization (e.g., ¹³C-NMR, X-ray crystallography) to compare with established analogues .

Preparation Methods

Detailed Preparation Methods

Synthetic Route Overview

The preparation of 2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can be understood through the following key synthetic steps, adapted from related pyrazole-pyrazine derivatives and analogous heterocyclic syntheses reported in recent literature:

Step 1: Formation of the Pyrazole Core with Propargyl Substitution

The pyrazole ring bearing the prop-2-yn-1-yl substituent at the nitrogen (N1) is typically synthesized via alkylation of a 4-substituted pyrazole precursor or by cyclization methods involving hydrazines and 1,3-dicarbonyl compounds. Alkylation is commonly achieved using propargyl bromide or propargyl chloride under basic conditions.

Step 2: Introduction of the Bromomethyl Group at C4 of the Pyrazole

The bromomethyl substituent at the 4-position of the pyrazole is introduced by selective bromomethylation. This can be accomplished by treating the corresponding methyl-substituted pyrazole with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve benzylic bromination.

Step 3: Coupling of the Pyrazole to the Pyrazine Ring

The attachment of the pyrazole moiety to the pyrazine ring at the 3-position of the pyrazole and 2-position of the pyrazine is generally achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves the preparation of pyrazole boronic acid pinacol esters or boronic acids as coupling partners with halogenated pyrazine derivatives.

Step 4: Purification and Characterization

After the key synthetic steps, purification is typically performed by flash column chromatography using appropriate solvent systems (e.g., petroleum ether/ethyl acetate mixtures). Characterization includes NMR spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry, and sometimes X-ray crystallography to confirm structure.

Specific Procedures and Reaction Conditions

Alkylation of Pyrazole Boronic Acid Pinacol Ester

- Reagents: 4-pyrazoleboronic acid pinacol ester, halide (e.g., propargyl bromide), potassium carbonate (K₂CO₃)

- Solvent: Dimethylformamide (DMF)

- Conditions: Stirring at 60 °C until reaction completion monitored by thin-layer chromatography (TLC)

- Workup: Dilution with ethyl acetate (EtOAc), washing with water and brine, drying over sodium sulfate (Na₂SO₄), filtration, and concentration under reduced pressure

- Yields: Alkylation yields range from 32% to 68% depending on substrates and conditions.

Suzuki Coupling Reaction

- Reagents: Aryl halide (e.g., 2-bromopyrazine), pyrazole boronic acid or pinacol ester, cesium carbonate (Cs₂CO₃)

- Catalyst: PdCl₂(PPh₃)₂ (0.1 equiv.)

- Solvent: Dry DMF or dimethoxyethane (DME)

- Conditions: Stirring at 85–100 °C under nitrogen atmosphere until complete conversion (monitored by LC-MS)

- Workup: Dilution with EtOAc, aqueous washes, drying, filtration, and concentration

- Yields: Moderate to good yields typically observed (27% to 68% depending on substrates and steps).

Representative Data Table of Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of pyrazole | Propargyl bromide, K₂CO₃ | DMF | 60 | Until complete | 32–68 | Monitored by TLC; purification by FCC |

| Suzuki coupling | PdCl₂(PPh₃)₂, Cs₂CO₃, aryl halide, boronate | Dry DMF/DME | 85–100 | Until complete | 27–68 | Nitrogen atmosphere; monitored by LC-MS |

| Bromomethylation (analog) | NBS, inert solvent | CHCl₃/DCM | RT to 40 | Several hours | Moderate | Typical benzylic bromination |

Research Findings and Analysis

The synthetic strategy emphasizes alkylation of pyrazole boronic esters prior to Suzuki coupling to facilitate purification and improve yields.

Use of water-free and inert atmosphere conditions during Suzuki coupling reduces side reactions such as nucleophilic aromatic substitution, which can affect halogenated pyridine derivatives.

The Sonogashira coupling has been employed to introduce alkynyl groups (e.g., propargyl substituents) onto pyridine or pyrazole rings in related compounds, suggesting a viable route for the prop-2-yn-1-yl substitution on the pyrazole nitrogen.

Yields for multi-step syntheses vary widely, with some steps like Sonogashira coupling yielding as low as 30% due to incomplete conversion and side product formation, highlighting the need for optimization.

The bromomethyl group is a versatile synthetic handle for further functionalization, including nucleophilic substitution or click chemistry reactions, which are valuable in medicinal chemistry applications.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-(bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is the reaction of substituted propenones with hydrazine derivatives under acidic conditions. For example, pyrazole intermediates can be generated by reacting hydrazine with α,β-unsaturated ketones, followed by bromination at the methyl position using reagents like NBS (N-bromosuccinimide) in the presence of a radical initiator. The prop-2-yn-1-yl group is introduced via alkylation using propargyl bromide under basic conditions. Characterization relies on IR, NMR, and mass spectrometry to confirm regiochemistry and functional group integrity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and verify the presence of bromomethyl and prop-2-yn-1-yl groups (e.g., methylene protons at δ 4.2–4.5 ppm for bromomethyl, alkyne protons at δ 2.8–3.1 ppm).

- X-ray crystallography : For unambiguous structural elucidation, particularly to resolve tautomeric ambiguities in the pyrazole ring .

- Elemental analysis : To validate stoichiometry.

- High-resolution mass spectrometry (HRMS) : For molecular ion confirmation.

Advanced: How does the bromomethyl substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?

Answer:

The bromomethyl group acts as a versatile electrophile. In nucleophilic substitutions (e.g., SN2), it reacts with amines, thiols, or alkoxides to form functionalized derivatives. For cross-coupling (e.g., Suzuki), palladium-catalyzed coupling with boronic acids can replace the bromine atom. However, steric hindrance from the pyrazine and prop-2-yn-1-yl groups may reduce reaction efficiency. Computational DFT studies (e.g., assessing frontier molecular orbitals) can predict reactivity hotspots and guide catalyst selection .

Advanced: What strategies mitigate contradictions in reported biological activity data for pyrazine-pyrazole hybrids?

Answer:

Discrepancies often arise from:

- Structural variations : Minor changes in substituents (e.g., methoxy vs. bromo groups) drastically alter pharmacodynamics.

- Assay conditions : Differences in cell lines, solvent systems (DMSO vs. aqueous buffers), or concentration ranges.

- Metabolic stability : Prop-2-yn-1-yl groups may undergo oxidative metabolism, affecting in vivo activity.

To reconcile data, use standardized bioassays (e.g., fixed cell lines, IC50 normalization) and comparative SAR studies .

Advanced: How can computational modeling (e.g., DFT) predict this compound’s electronic properties and binding interactions?

Answer:

Density Functional Theory (DFT) calculations optimize molecular geometry and calculate:

- Electrostatic potential maps : To identify nucleophilic/electrophilic regions.

- HOMO-LUMO gaps : To assess chemical stability and reactivity.

- Docking simulations : To predict binding affinities with target proteins (e.g., kinases). Studies on analogous pyrazoles show that electron-withdrawing groups (bromomethyl) enhance binding to hydrophobic pockets .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).

- Recrystallization : Polar solvents like ethanol or acetonitrile yield high-purity crystals.

- HPLC : For enantiomeric resolution if chiral centers are present .

Advanced: What mechanistic insights explain the stability of the prop-2-yn-1-yl group under acidic/basic conditions?

Answer:

The alkyne’s stability depends on:

- pH : Under basic conditions, deprotonation can lead to polymerization.

- Metal catalysis : Copper or palladium may induce undesired Glaser coupling.

Protection strategies (e.g., silyl groups) or low-temperature reactions are recommended. Spectroscopic monitoring (e.g., IR for C≡C stretch at ~2100 cm⁻¹) ensures integrity .

Advanced: How do steric effects from the pyrazine ring impact regioselectivity in further functionalization?

Answer:

The pyrazine ring’s electron-deficient nature directs electrophilic substitutions to the para position. However, steric hindrance from the bromomethyl and prop-2-yn-1-yl groups can divert reactions to less hindered sites. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.